4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the Schiff base family, which are typically formed by the condensation of primary amines with carbonyl compounds. Schiff bases are known for their versatility and have a wide range of applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate typically involves a condensation reaction between 3-iodo-4-methylaniline and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the iodine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Scientific Research Applications
4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved often include coordination to metal centers and subsequent changes in the electronic structure of the metal, which can influence catalytic activity .
Comparison with Similar Compounds
Similar compounds include other Schiff bases with different substituents on the aromatic rings. For example:
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: This compound has a similar structure but with different substituents, leading to variations in its chemical and physical properties.
3-Iodo-4-methylaniline: This is a precursor in the synthesis of the target compound and shares some structural similarities. The uniqueness of 4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate lies in its specific substituents, which influence its reactivity and applications.
Properties
Molecular Formula |
C17H16INO3 |
---|---|
Molecular Weight |
409.22 g/mol |
IUPAC Name |
[4-[(3-iodo-4-methylphenyl)iminomethyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H16INO3/c1-11-4-6-14(9-15(11)18)19-10-13-5-7-16(22-12(2)20)17(8-13)21-3/h4-10H,1-3H3 |
InChI Key |
MIFPCLNHUVCMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C)OC)I |
Origin of Product |
United States |
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